molecular formula C12H11Cl2NO B15344857 6,7-Dichloro-2-propyl-4-quinolinol CAS No. 1070880-08-8

6,7-Dichloro-2-propyl-4-quinolinol

Cat. No.: B15344857
CAS No.: 1070880-08-8
M. Wt: 256.12 g/mol
InChI Key: IKDAAYICDNTSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-propyl-4-quinolinol typically involves the chlorination of 2-propyl-4-quinolinol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process likely involves large-scale chlorination reactions with stringent control over reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-propyl-4-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted quinolinol compounds .

Scientific Research Applications

6,7-Dichloro-2-propyl-4-quinolinol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which 6,7-Dichloro-2-propyl-4-quinolinol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It may act as an inhibitor or modulator of specific biochemical pathways, although detailed mechanisms are not fully elucidated .

Properties

CAS No.

1070880-08-8

Molecular Formula

C12H11Cl2NO

Molecular Weight

256.12 g/mol

IUPAC Name

6,7-dichloro-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C12H11Cl2NO/c1-2-3-7-4-12(16)8-5-9(13)10(14)6-11(8)15-7/h4-6H,2-3H2,1H3,(H,15,16)

InChI Key

IKDAAYICDNTSCT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=CC(=C(C=C2N1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.